N-((4-Methoxyphenyl)carbamothioyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(13)11-10(15)12-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEKDJKWVBTBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)carbamothioyl)acetamide typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in the formation of this compound. The reaction conditions generally include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methoxyphenyl)carbamothioyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-((4-Methoxyphenyl)carbamothioyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((4-Methoxyphenyl)carbamothioyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Acetamide Derivatives ()
Compounds 13–18 in are thiazole-acetamide hybrids with piperazine and aryl substituents. For instance, 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) shares the 4-methoxyphenyl group with the target compound but incorporates a thiazole ring and piperazine linker. Key differences include:
- Molecular Weight : Compound 18 (438.54 g/mol) has a higher molecular weight than N-((4-Methoxyphenyl)carbamothioyl)acetamide (~240 g/mol, estimated), due to the additional thiazole and piperazine moieties.
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~240 | Not reported | Carbamothioyl, 4-methoxyphenyl |
| Compound 18 | 438.54 | 302–303 | Thiazole, piperazine, acetamide |
Quinazoline Sulfonamide Derivatives ()
Compounds 38–40 in feature a quinazoline sulfonyl group linked to acetamide and methoxyphenyl groups. Unlike the target compound’s carbamothioyl group, these derivatives have sulfonamide (-SO₂NH-) linkages. Biological testing revealed potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines, with IC₅₀ values in the micromolar range. This suggests that replacing the carbamothioyl group with sulfonamide can enhance cytotoxicity, possibly due to improved solubility or target affinity .
Benzoylthiourea Derivatives ()
Benzoylthioureas such as N-(dibenzylcarbamothioyl)-3-methylbutanamide share the carbamothioyl group with the target compound. FT-IR data for these analogs show characteristic C=S stretches at 1250–1150 cm⁻¹, which are critical for confirming the thiourea moiety. The target compound’s spectroscopic profile would align with these findings, though the 4-methoxyphenyl group may introduce unique electronic effects in NMR (e.g., deshielded aromatic protons) .
1,3,4-Thiadiazole Derivatives ()
Two thiadiazole-acetamide hybrids, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide and its analogs, demonstrated 100% efficacy in anticonvulsant assays. The thiadiazole ring introduces planar rigidity, which may enhance blood-brain barrier penetration compared to the target compound’s flexible carbamothioyl group. This highlights how heterocyclic modifications influence pharmacokinetics .
Antimicrobial Oxadiazole Derivatives ()
Compounds 2a and 2b in combine benzofuran-oxadiazole with acetamide groups. 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) showed potent antimicrobial activity, likely due to the oxadiazole’s electron-deficient nature enhancing target binding. The thioether (-S-) linker in 2b differs from the carbamothioyl group but underscores the importance of sulfur in bioactivity .
Biological Activity
N-((4-Methoxyphenyl)carbamothioyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula: CHNOS
Structural Characteristics
- The compound features a methoxy group (–OCH₃) and a carbamothioyl group (–C(=S)NHR), which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves inhibition of key enzymes related to bacterial cell wall synthesis, leading to cell death. For instance, studies have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 100 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies show that it induces apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231 and MCF-7. The IC₅₀ values for these cell lines range from 1.52 to 6.31 μM, indicating a selective toxicity towards cancer cells compared to normal cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which is essential for both microbial growth and cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to increased annexin V-FITC positivity, which indicates late-stage apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC₅₀ (μM) |
|---|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Moderate | Low | N/A |
| N-(4-Methoxyphenyl)thiourea | High | Moderate | 5.5 |
| This compound | High | High | 1.52 - 6.31 |
The table above illustrates the comparative efficacy of this compound against similar compounds in terms of antimicrobial and anticancer activities.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various compounds, this compound was shown to inhibit S. aureus growth by over 80% at a concentration of 50 μg/mL, showcasing its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments on the MDA-MB-231 breast cancer cell line revealed that treatment with this compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential as an anticancer therapeutic .
Q & A
Q. How can researchers design novel derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
